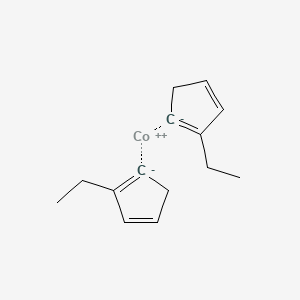
Cobalt(2+);2-ethylcyclopenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt(2+);2-ethylcyclopenta-1,3-diene is an organometallic compound that features a cobalt ion coordinated to a 2-ethylcyclopenta-1,3-diene ligand. This compound is part of a broader class of cyclopentadienyl complexes, which are significant in organometallic chemistry due to their stability and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cobalt(2+);2-ethylcyclopenta-1,3-diene typically involves the reaction of cobalt salts with 2-ethylcyclopenta-1,3-diene under controlled conditions. One common method is the reaction of cobalt(II) chloride with sodium cyclopentadienide in an inert atmosphere to prevent oxidation . The reaction is usually carried out in a solvent like tetrahydrofuran at low temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Cobalt(2+);2-ethylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt(III) complexes.
Reduction: It can be reduced to form cobalt(I) species.
Substitution: Ligand substitution reactions can occur, where the 2-ethylcyclopenta-1,3-diene ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by applying heat.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cobalt(III) complexes, while reduction can produce cobalt(I) species. Substitution reactions result in new cobalt complexes with different ligands .
Scientific Research Applications
Cobalt(2+);2-ethylcyclopenta-1,3-diene has several scientific research applications:
Mechanism of Action
The mechanism of action of cobalt(2+);2-ethylcyclopenta-1,3-diene involves its ability to coordinate with other molecules and participate in redox reactions. The cobalt ion can undergo changes in its oxidation state, facilitating various chemical transformations. The 2-ethylcyclopenta-1,3-diene ligand stabilizes the cobalt ion and influences its reactivity .
Comparison with Similar Compounds
Similar Compounds
- Cobalt(2+);cyclopenta-1,3-diene
- Cobalt(2+);methylcyclopenta-1,3-diene
- Cobalt(2+);ethylcyclopenta-1,3-diene
Uniqueness
Cobalt(2+);2-ethylcyclopenta-1,3-diene is unique due to the presence of the 2-ethyl group, which can influence the electronic and steric properties of the compound. This can result in different reactivity and selectivity compared to other similar compounds .
Properties
Molecular Formula |
C14H18Co |
|---|---|
Molecular Weight |
245.23 g/mol |
IUPAC Name |
cobalt(2+);2-ethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C7H9.Co/c2*1-2-7-5-3-4-6-7;/h2*3,5H,2,4H2,1H3;/q2*-1;+2 |
InChI Key |
QRFIJTAMAHQWOB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=[C-]CC=C1.CCC1=[C-]CC=C1.[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















